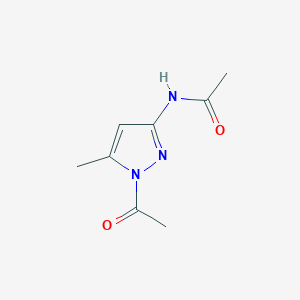
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolone derivatives
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and appropriate ketones.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its potential to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of various infections.
Industry: It is used in the development of new antibacterial drugs and in the study of drug resistance mechanisms.
Mechanism of Action
The antibacterial activity of 1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is similar to other quinolone derivatives such as ciprofloxacin and levofloxacin. its unique structure, particularly the presence of multiple fluorine atoms and the piperazine moiety, gives it distinct pharmacokinetic and pharmacodynamic properties. These differences can result in variations in antibacterial spectrum, potency, and resistance profiles.
Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Each of these compounds has its own unique set of properties and applications, making them valuable in different clinical and research settings.
Properties
CAS No. |
105859-17-4 |
|---|---|
Molecular Formula |
C20H15F4N3O3 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H15F4N3O3/c21-10-1-2-15(13(22)7-10)27-9-12(20(29)30)19(28)11-8-14(23)18(16(24)17(11)27)26-5-3-25-4-6-26/h1-2,7-9,25H,3-6H2,(H,29,30) |
InChI Key |
SOOLNUOIXZEEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)







![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





